molecular formula C8H15N3O B12071248 2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine

2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine

Cat. No.: B12071248
M. Wt: 169.22 g/mol
InChI Key: LLVSYCCISZRKLT-UHFFFAOYSA-N
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Description

2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine is a chemical compound with a molecular formula of C8H15N3O This compound features a pyrazole ring substituted with an isopropyl group and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine typically involves the reaction of 1-(Propan-2-yl)-1H-pyrazol-4-ol with ethylene oxide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of ethylene oxide. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-{[1-(Propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Contains a pyrrolidine ring instead of a pyrazole ring.

Uniqueness

2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine is unique due to its specific substitution pattern and the presence of both a pyrazole ring and an ethylamine chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

2-(1-propan-2-ylpyrazol-4-yl)oxyethanamine

InChI

InChI=1S/C8H15N3O/c1-7(2)11-6-8(5-10-11)12-4-3-9/h5-7H,3-4,9H2,1-2H3

InChI Key

LLVSYCCISZRKLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)OCCN

Origin of Product

United States

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